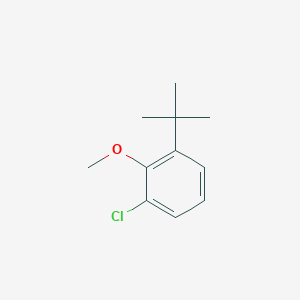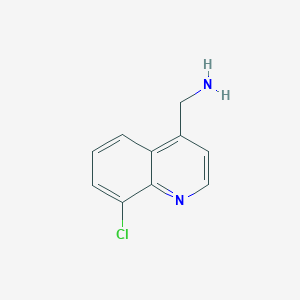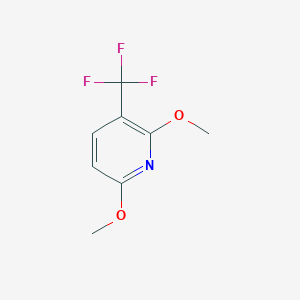
Tris(2-methoxyethyl) phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(2-methoxyethyl) phosphate is an organophosphate compound with the molecular formula C9H21O7P. It is known for its use as a flame retardant and plasticizer. The compound is characterized by its three 2-methoxyethyl groups attached to a central phosphate group, making it a versatile chemical in various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tris(2-methoxyethyl) phosphate can be synthesized through the reaction of phosphorus oxychloride with 2-methoxyethanol. The reaction typically involves the gradual addition of 2-methoxyethanol to phosphorus oxychloride under controlled temperature conditions to prevent excessive heat generation. The reaction is exothermic and requires careful monitoring .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where phosphorus oxychloride and 2-methoxyethanol are mixed in precise stoichiometric ratios. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products, yielding high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Tris(2-methoxyethyl) phosphate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: In the presence of water, this compound can hydrolyze to form phosphoric acid and 2-methoxyethanol.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of phosphoric acid derivatives.
Major Products Formed: The major products formed from these reactions include phosphoric acid, various phosphates, and substituted organophosphates .
Wissenschaftliche Forschungsanwendungen
Tris(2-methoxyethyl) phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a flame retardant in polymers and textiles, enhancing their fire resistance properties.
Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: this compound is utilized as a plasticizer in the production of flexible plastics and as an additive in lubricants to improve their performance
Wirkmechanismus
The mechanism by which tris(2-methoxyethyl) phosphate exerts its effects involves its interaction with various molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby altering their activity. The compound’s phosphate group plays a crucial role in these interactions, facilitating the formation of stable complexes with target molecules .
Vergleich Mit ähnlichen Verbindungen
Tris(2-chloroethyl) phosphate: Another flame retardant with similar applications but different chemical properties due to the presence of chlorine atoms.
Tris(2-hydroxyethyl) phosphate: Used in similar applications but has hydroxyl groups instead of methoxy groups, affecting its reactivity and solubility.
Tris(2-ethylhexyl) phosphate: A plasticizer with longer alkyl chains, providing different physical properties compared to tris(2-methoxyethyl) phosphate.
Uniqueness: this compound is unique due to its balance of hydrophilic and hydrophobic properties, making it suitable for a wide range of applications. Its methoxyethyl groups provide flexibility in chemical reactions and interactions with other compounds, distinguishing it from its analogs .
Eigenschaften
CAS-Nummer |
6163-73-1 |
|---|---|
Molekularformel |
C9H21O7P |
Molekulargewicht |
272.23 g/mol |
IUPAC-Name |
tris(2-methoxyethyl) phosphate |
InChI |
InChI=1S/C9H21O7P/c1-11-4-7-14-17(10,15-8-5-12-2)16-9-6-13-3/h4-9H2,1-3H3 |
InChI-Schlüssel |
QLNUSZCPEUTHBS-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOP(=O)(OCCOC)OCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9,9,18,18-tetramethyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B13114683.png)



![Imidazo[1,2-a]quinoxalin-1-ylmethanamine](/img/structure/B13114691.png)







![2-Amino-8-ethyl-6-methylpyrido[2,3-d]pyrimidin-4(8H)-one](/img/structure/B13114745.png)

